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Compound of Interest

Compound Name: 2-Methyl-4-phenyl-1H-imidazole

Cat. No.: B080878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature
2-Methyl-4-phenyl-1H-imidazole is a heterocyclic organic compound featuring a central

imidazole ring substituted with a methyl group at the 2-position and a phenyl group at the 4-

position. While commonly referred to by this name, the strict IUPAC nomenclature is 2-methyl-

5-phenyl-1H-imidazole.[1] This discrepancy arises from the numbering convention of the

imidazole ring, which prioritizes the lowest possible locant for the substituents. For clarity and

consistency with common usage, this guide will use the name 2-Methyl-4-phenyl-1H-
imidazole.

Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of

pharmacological activities, including anticancer, antifungal, antibacterial, and enzyme inhibitory

properties. This guide provides a comprehensive overview of the chemical properties,

synthesis, and potential biological activities of 2-Methyl-4-phenyl-1H-imidazole, supported by

detailed experimental protocols and data presentations.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Methyl-4-phenyl-1H-imidazole is

presented in the table below. This data is crucial for its handling, characterization, and

application in experimental settings.
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Property Value Reference

Molecular Formula C₁₀H₁₀N₂ [1]

Molecular Weight 158.20 g/mol [1]

IUPAC Name
2-methyl-5-phenyl-1H-

imidazole
[1]

CAS Number 13739-48-5 [1]

Appearance Solid (form may vary)

Melting Point Not consistently reported

Boiling Point Not available

Solubility

Expected to be soluble in

organic solvents like DMSO

and methanol

Synthesis and Characterization
While a specific, detailed protocol for the synthesis of 2-Methyl-4-phenyl-1H-imidazole is not

extensively documented, a general and widely applicable method for the synthesis of

multisubstituted imidazoles is the Radziszewski synthesis. This one-pot reaction involves the

condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium

salt).

General Experimental Protocol for Synthesis
(Radziszewski Method)
This protocol is adapted from general procedures for the synthesis of similar 2,4-disubstituted

imidazoles.

Materials:

1-Phenyl-1,2-propanedione

Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)
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Ammonium acetate

Glacial acetic acid

Ethanol

Dichloromethane

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-

phenyl-1,2-propanedione (1 equivalent) and an excess of ammonium acetate (e.g., 10

equivalents) in glacial acetic acid.

Add formaldehyde (1.5 equivalents) to the reaction mixture.

Heat the mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into a beaker of

ice water.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution

until the effervescence ceases and the pH is approximately 7-8.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate

gradient to yield pure 2-Methyl-4-phenyl-1H-imidazole.

Characterization Data
The structure of the synthesized compound can be confirmed using various spectroscopic

techniques.

Spectroscopic Data Expected Observations

¹H NMR

Signals corresponding to the methyl protons, the

imidazole ring proton, and the aromatic protons

of the phenyl group.

¹³C NMR

Resonances for the methyl carbon, the carbons

of the imidazole ring, and the carbons of the

phenyl group.

Mass Spectrometry (GC-MS)

A molecular ion peak corresponding to the

molecular weight of the compound (m/z =

158.20).[2]

Infrared (IR) Spectroscopy

Characteristic peaks for N-H stretching, C-H

stretching (aromatic and aliphatic), and C=N

and C=C stretching of the imidazole and phenyl

rings.

Note: Specific spectral data for 2-Methyl-4-phenyl-1H-imidazole can be found in various

databases, though a full, detailed assignment is not always provided.[1][2]

Biological Activities and Potential Mechanisms of
Action
While specific biological activity data for 2-Methyl-4-phenyl-1H-imidazole is limited in publicly

available literature, the broader class of phenyl-imidazole derivatives has demonstrated
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significant potential in several therapeutic areas. The following sections outline these activities

and provide example experimental protocols for their evaluation. It is important to note that

these are representative protocols and would require optimization for the specific compound.

Anticancer Activity
Numerous studies have reported the anticancer potential of imidazole derivatives.[3] The

proposed mechanisms often involve the inhibition of key signaling pathways or enzymes crucial

for cancer cell proliferation and survival.

Potential Signaling Pathways Involved:

MAP Kinase Pathway: This pathway is central to regulating cell growth, differentiation, and

apoptosis. Imidazole derivatives have been shown to modulate this pathway.

PI3K/Akt Pathway: This is a critical cell survival pathway that is often dysregulated in cancer.

Inhibition of this pathway can lead to apoptosis.[4][5][6][7][8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer

cell lines.[9][10][11][12][13]

Materials:

Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

2-Methyl-4-phenyl-1H-imidazole stock solution in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (cell culture grade)
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Phosphate-buffered saline (PBS)

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24

hours to allow for cell attachment.

Prepare serial dilutions of the 2-Methyl-4-phenyl-1H-imidazole stock solution in a complete

culture medium.

Remove the medium from the wells and add 100 µL of the compound dilutions to the

respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

Incubate the plate for 48-72 hours.

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value

(the concentration that inhibits 50% of cell growth).

Antimicrobial Activity
Imidazole derivatives are the cornerstone of many antifungal drugs and also exhibit

antibacterial properties. Their mechanism often involves the inhibition of key enzymes in

microbial metabolic pathways.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent

that inhibits the visible growth of a microorganism.[14][15][16][17][18]
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Materials:

Bacterial or fungal strain of interest (e.g., Staphylococcus aureus, Candida albicans)

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

96-well microtiter plates

2-Methyl-4-phenyl-1H-imidazole stock solution in DMSO

Spectrophotometer or microplate reader

Procedure:

Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard.

Prepare serial two-fold dilutions of the 2-Methyl-4-phenyl-1H-imidazole stock solution in the

broth medium in the wells of a 96-well plate.

Add the standardized microbial inoculum to each well. Include a growth control (no

compound) and a sterility control (no inoculum).

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for

18-24 hours.

Determine the MIC by visually inspecting for the lowest concentration of the compound that

shows no visible growth. The MIC can also be determined by measuring the optical density

at 600 nm.

Enzyme Inhibition
Many imidazole-containing compounds are known to be potent enzyme inhibitors, targeting

classes such as cyclooxygenases (COXs) and kinases.[19]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound

against COX enzymes.[20]
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Materials:

Purified COX-1 and COX-2 enzymes

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

Heme cofactor

Arachidonic acid (substrate)

Colorimetric or fluorometric probe

2-Methyl-4-phenyl-1H-imidazole stock solution in DMSO

96-well plate

Microplate reader

Procedure:

In a 96-well plate, add the assay buffer, heme, and the COX enzyme.

Add various concentrations of 2-Methyl-4-phenyl-1H-imidazole to the wells. Include a

vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2).

Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the

inhibitor to bind to the enzyme.

Initiate the reaction by adding arachidonic acid and the probe.

Immediately measure the absorbance or fluorescence at the appropriate wavelength over a

set time period.

Calculate the rate of reaction for each inhibitor concentration.

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor

concentration.
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Visualizations of Experimental Workflows and
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental

workflow and a potential signaling pathway that could be modulated by imidazole derivatives.
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Caption: General experimental workflow for 2-Methyl-4-phenyl-1H-imidazole.
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Caption: Potential inhibition of the MAPK signaling pathway.
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Conclusion
2-Methyl-4-phenyl-1H-imidazole belongs to a class of compounds with significant therapeutic

potential. While specific biological data for this exact molecule is not extensively available, the

broader family of phenyl-imidazole derivatives has shown promising activity as anticancer,

antimicrobial, and enzyme inhibitory agents. The experimental protocols provided in this guide

offer a starting point for the synthesis, characterization, and biological evaluation of 2-Methyl-4-
phenyl-1H-imidazole and its analogues. Further research is warranted to fully elucidate the

specific mechanisms of action and therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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